![molecular formula C13H10N4O2S B1387736 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105189-59-0](/img/structure/B1387736.png)
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with potential applications in scientific research. It is a member of the benzothiazole family of compounds, which have been studied extensively for their various biological activities. The synthesis method for this compound involves several steps, including the use of pyridine and nitric acid.
Mechanism of Action
The mechanism of action of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it has been proposed that the antibacterial activity of this compound is due to its ability to inhibit bacterial DNA gyrase, an enzyme that is essential for bacterial DNA replication. The antitumor activity of this compound is thought to be due to its ability to induce apoptosis, a process that leads to the death of cancer cells. The anti-inflammatory activity of this compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine have been studied in several scientific articles. It has been reported to have low toxicity in vitro and in vivo, making it a potential candidate for further development. Additionally, this compound has been found to have good solubility in water, which is important for its potential use in biological assays.
Advantages and Limitations for Lab Experiments
One advantage of using 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine in lab experiments is its potential for antibacterial, antitumor, and anti-inflammatory activity. Additionally, its low toxicity and good solubility make it a potential candidate for further development. However, one limitation of using this compound in lab experiments is its cost, as it may be more expensive than other compounds with similar activity.
Future Directions
There are several potential future directions for the study of 6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine. One direction is the further exploration of its antibacterial activity, including the study of its mechanism of action and the development of derivatives with improved activity. Another direction is the study of its antitumor activity, including the development of derivatives with improved selectivity and the study of its mechanism of action. Additionally, the study of its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases is another potential future direction.
Scientific Research Applications
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine has potential applications in scientific research. It has been reported to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antitumor activity against several cancer cell lines, including A549, HepG2, and MCF-7. Additionally, this compound has been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
6-nitro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-17(19)10-4-5-11-12(7-10)20-13(16-11)15-8-9-3-1-2-6-14-9/h1-7H,8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJMRQOQACMWMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.